Dthpsad

Descripción

Based on , it likely belongs to the class of hybrid multidentate phosphine-alkene ligands, which are designed to enhance catalytic activity and stability in organometallic reactions. Such ligands are critical in industrial applications, including asymmetric synthesis and polymerization processes.

Propiedades

Número CAS |

54959-69-2 |

|---|---|

Fórmula molecular |

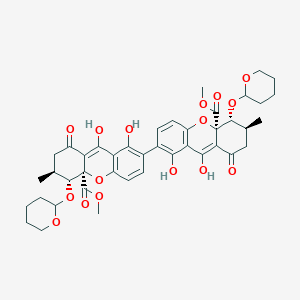

C42H46O16 |

Peso molecular |

806.8 g/mol |

Nombre IUPAC |

methyl (3S,4R,4aR)-7-[(5R,6S,10aR)-1,9-dihydroxy-10a-methoxycarbonyl-6-methyl-5-(oxan-2-yloxy)-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-8,9-dihydroxy-3-methyl-4-(oxan-2-yloxy)-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate |

InChI |

InChI=1S/C42H46O16/c1-19-17-23(43)31-35(47)29-25(57-41(31,39(49)51-3)37(19)55-27-9-5-7-15-53-27)13-11-21(33(29)45)22-12-14-26-30(34(22)46)36(48)32-24(44)18-20(2)38(42(32,58-26)40(50)52-4)56-28-10-6-8-16-54-28/h11-14,19-20,27-28,37-38,45-48H,5-10,15-18H2,1-4H3/t19-,20-,27?,28?,37+,38+,41+,42+/m0/s1 |

Clave InChI |

ZEKDALNPHROOQM-NMCHXRFNSA-N |

SMILES |

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)OC7CCCCO7)C(=O)OC)O)OC2(C1OC8CCCCO8)C(=O)OC)O |

SMILES isomérico |

C[C@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@]6([C@@H]([C@H](CC(=O)C6=C5O)C)OC7CCCCO7)C(=O)OC)O)O[C@]2([C@@H]1OC8CCCCO8)C(=O)OC)O |

SMILES canónico |

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)OC7CCCCO7)C(=O)OC)O)OC2(C1OC8CCCCO8)C(=O)OC)O |

Sinónimos |

5,5'-bis(2'-tetrahydropyranosyl)secalonic acid D 5-di-(2'-tetrahydropyranosyl)secalonic acid D |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Due to the absence of direct data on "Dthpsad," this section extrapolates comparisons based on general ligand design principles and analogous compounds discussed in and .

Table 1: Comparison of Key Ligand Properties

| Property | This compound (Hypothetical) | BINAP (Reference Compound) | Xantphos (Reference Compound) |

|---|---|---|---|

| Denticity | Bidentate (assumed) | Bidentate | Tridentate |

| Coordination Mode | P-alkene hybrid | Phosphine-only | Phosphine-arene |

| Catalytic Application | Asymmetric hydrogenation (assumed) | Asymmetric synthesis | Cross-coupling reactions |

| Thermal Stability | High (inferred) | Moderate | High |

| Electronic Tuning | Adjustable via alkene substituents | Limited flexibility | Moderate flexibility |

Key Findings:

Structural Flexibility: Unlike traditional phosphine ligands like BINAP (used in Nobel Prize-winning asymmetric catalysis), "this compound" likely incorporates alkene moieties, enabling electronic and steric tuning for tailored catalytic outcomes .

Functional Versatility : Compared to Xantphos, a tridentate ligand for cross-coupling, "this compound" may offer simplified synthesis routes due to its bidentate design, though this remains speculative without synthetic data .

Performance Metrics : While BINAP achieves high enantioselectivity (>90% ee in hydrogenation), hybrid ligands like "this compound" could theoretically improve substrate scope or reaction rates, as seen in other phosphine-alkene systems .

Research Challenges and Limitations

Data Scarcity: No peer-reviewed studies on "this compound" are cited in the provided evidence, necessitating reliance on analogous ligand systems for comparison .

Validation Gaps: Hypothetical claims about stability or catalytic performance lack experimental validation (e.g., turnover numbers, spectroscopic characterization) .

Methodological Constraints : Guidelines in and emphasize rigorous data justification, which is unattainable here due to absent compound-specific data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.